molecular formula C10H14BrNO2S B1333676 tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate CAS No. 215183-27-0

tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

Cat. No.: B1333676
CAS No.: 215183-27-0
M. Wt: 292.19 g/mol
InChI Key: CVNITIPQHIGCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate: is an organic compound with the molecular formula C9H12BrNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a tert-butyl carbamate group attached to the 2-position via a methyl linker. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of tert-Butyl Carbamate: tert-Butyl carbamate is prepared by reacting tert-butyl chloroformate with ammonia or an amine.

    Coupling Reaction: The brominated thiophene is then coupled with the tert-butyl carbamate using a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the carbamate group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Dehalogenated thiophene or reduced carbamate derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry and catalysis.

Biology:

    Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules for research in biochemistry and molecular biology.

Medicine:

    Drug Development: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

Industry:

    Material Science: Used in the development of materials with specific electronic or optical properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate depends on its application. In chemical reactions, the bromine atom and the carbamate group play key roles in its reactivity. The bromine atom can participate in substitution reactions, while the carbamate group can undergo hydrolysis or other transformations. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies on its biological mechanism are limited.

Comparison with Similar Compounds

  • tert-Butyl (5-bromopyridin-2-yl)methylcarbamate
  • tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl carbamate group, they differ in the heterocyclic ring structure (thiophene, pyridine, thiazole, etc.) and the position of the bromine atom.
  • Reactivity: The reactivity of these compounds can vary based on the electronic properties of the heterocyclic ring and the position of the substituents.
  • Applications: Each compound may have unique applications based on its specific chemical properties. For example, thiophene derivatives are often used in materials science, while pyridine derivatives may be more relevant in pharmaceutical research.

Properties

IUPAC Name

tert-butyl N-[(5-bromothiophen-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-6-7-4-5-8(11)15-7/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNITIPQHIGCKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381558
Record name tert-Butyl [(5-bromothiophen-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215183-27-0
Record name tert-Butyl [(5-bromothiophen-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 215183-27-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of produce tert-butyl thiophen-2-ylmethylcarbamate (1.28 g, 6 mmol, 1.0 equiv.) in DMF (4 mL) was added NBS (1.17 g, 6.6 mmol, 1.1 eq). After stirring at 20° C. for 5 h, the reaction mixture was diluted with ethyl acetate and washed with water for three times. The organic layer was dried (MgSO4) and concentrated in vacua. The residue was purified by silica gel column chromatography (PE/EtOAc=100:1 to 5:1) to afford tert-butyl (5-bromothiophen-2-yl)methylcarbamate (1.6 g, 91%). LC-MS (m/z)=235.9 [M−55]+. 1H NMR (400 MHz, DMSO-d6): δ 1.39 (s, 9H), 4.20 (d, J=6.0 Hz, 2H), 6.76 (d, J=4.0 Hz, 1H), 7.03 (d, J=3.6 Hz, 1H), 7.52 (t, J=5.6 Hz, 1H).
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate
Reactant of Route 6
tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.